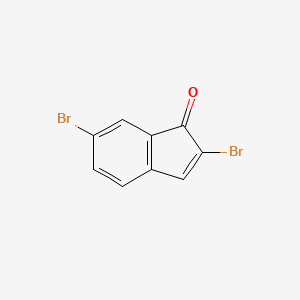

2,6-dibromo-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromoinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODSKCGFWAKOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Elucidation of 2,6 Dibromo 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon atom in the structure of 2,6-dibromo-1H-inden-1-one.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the indenone core. The molecule has four protons: one vinylic proton (H-3) and three aromatic protons (H-4, H-5, and H-7).

The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton. The vinylic proton at the C-3 position is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the adjacent carbonyl group and the bromine atom at C-2. The aromatic protons will exhibit shifts in the aromatic region (typically 7.0-8.5 ppm). The proton at C-7 is adjacent to a bromine atom, which will likely deshield it, causing a downfield shift. The protons at C-4 and C-5 will show coupling to each other, likely as doublets.

Based on analyses of related brominated indanone and indenone derivatives, the following table outlines the expected ¹H NMR spectral data. tubitak.gov.trresearchgate.net

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.0 - 7.5 | Singlet (s) | N/A |

| H-4 | ~7.6 - 7.8 | Doublet (d) | ~8.0 |

| H-5 | ~7.3 - 7.5 | Doublet (d) | ~8.0 |

| H-7 | ~7.8 - 8.0 | Singlet (or narrow d) | N/A |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit nine distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. tubitak.gov.tr The chemical shifts provide direct information about the carbon skeleton.

The carbonyl carbon (C-1) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbons bearing bromine atoms (C-2 and C-6) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other sp²-hybridized carbons of the aromatic and enone systems will appear in the approximate range of 120-150 ppm.

The expected chemical shifts for the carbon atoms of this compound are summarized in the table below, based on data for similar indenone structures. tubitak.gov.triyte.edu.tr

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~195 |

| C-2 (C-Br) | ~120 |

| C-3 | ~135 |

| C-3a | ~138 |

| C-4 | ~125 |

| C-5 | ~130 |

| C-6 (C-Br) | ~122 |

| C-7 | ~132 |

| C-7a | ~145 |

While the one-dimensional NMR spectra provide foundational structural information, two-dimensional (2D) NMR techniques would be invaluable for unambiguous assignments and exploring spatial relationships, although specific applications to this compound are not documented in the literature.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between adjacent protons. For this molecule, a cross-peak between the signals for H-4 and H-5 would be expected, definitively confirming their connectivity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for C-3, C-4, C-5, and C-7 by correlating them with their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C-1, C-2, C-3a, C-6, and C-7a). For instance, the H-3 proton would be expected to show correlations to C-1, C-2, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a planar molecule like this compound, NOESY is less critical for stereochemical assignment. However, it could show through-space correlations, for example, between H-3 and H-4, confirming their relative proximity in the planar ring system.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the α,β-unsaturated ketone.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Enone C=C Stretch | ~1625 | Medium |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the C=C bonds of the aromatic ring and the C-Br bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₉H₄Br₂O), the presence of two bromine atoms creates a highly distinctive isotopic signature for the molecular ion and any bromine-containing fragments.

The initial ionization in a mass spectrometer, typically by electron impact (EI), would generate a molecular radical cation, [C₉H₄Br₂O]⁺•. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in roughly equal abundance (50.7% and 49.3%, respectively). Consequently, a fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. Fragments containing a single bromine atom will exhibit a doublet of peaks (M, M+2) with a nearly 1:1 intensity ratio.

The fragmentation of the this compound molecular ion is expected to proceed through mechanistically favored pathways for aromatic ketones. Common fragmentation steps would include the loss of a bromine radical (•Br) and the elimination of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for ketones. The stability of the aromatic system influences the fragmentation, often resulting in a prominent molecular ion peak.

A plausible fragmentation pathway would begin with the loss of a bromine atom from either the C2 or C6 position, followed by the elimination of CO.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion Formula | Description | Predicted m/z Values (Isotopic Cluster) |

| [C₉H₄⁷⁹Br₂O]⁺•, [C₉H₄⁷⁹Br⁸¹BrO]⁺•, [C₉H₄⁸¹Br₂O]⁺• | Molecular Ion (M⁺•) | 288, 290, 292 (Ratio ~1:2:1) |

| [C₉H₄⁷⁹BrO]⁺, [C₉H₄⁸¹BrO]⁺ | Loss of a Bromine radical (-Br) | 209, 211 (Ratio ~1:1) |

| [C₈H₄⁷⁹Br₂]⁺•, [C₈H₄⁷⁹Br⁸¹Br]⁺•, [C₈H₄⁸¹Br₂]⁺• | Loss of Carbon Monoxide (-CO) | 260, 262, 264 (Ratio ~1:2:1) |

| [C₈H₄⁷⁹Br]⁺, [C₈H₄⁸¹Br]⁺ | Loss of Br and CO | 181, 183 (Ratio ~1:1) |

Note: m/z values are calculated using the integer masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ⁸¹Br). The table presents the most likely and structurally significant fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. To date, a specific crystal structure for this compound has not been reported in open literature. However, the structure can be reliably inferred from related dibromo-indane derivatives.

For instance, the crystal structure of 2,4-dibromo-2,3-dihydro-1H-inden-1-yl acetate (B1210297) reveals key structural features that would be shared with the target compound. The indenone core consists of a planar benzene ring fused to a five-membered cyclopentenone ring. In similar structures, the five-membered ring typically adopts a nearly planar or a slight envelope conformation. The planarity of the conjugated system is a dominant feature.

In the solid state, the molecular packing would be governed by van der Waals forces and potentially π-π stacking interactions between the aromatic rings of adjacent molecules, a common feature in the crystal structures of planar aromatic compounds.

Table 2: Representative Crystallographic Data for an Analogous Compound (2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate)

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀Br₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1423 (7) |

| b (Å) | 8.6891 (9) |

| c (Å) | 9.0028 (8) |

| α (°) | 76.163 (8) |

| β (°) | 68.105 (7) |

| γ (°) | 86.397 (8) |

| Volume (ų) | 573.60 (10) |

| Z | 2 |

Note: This data is for a related compound and serves as a model for the type of structural parameters expected for a dibromo-indane derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is a direct consequence of the molecule's electronic structure, particularly its conjugated systems and non-bonding electrons.

The 1H-inden-1-one core is a chromophore containing a conjugated system that extends over the benzene ring and the α,β-unsaturated ketone moiety. This system is expected to give rise to two main types of absorption bands:

π → π* Transitions: These are typically intense absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system.

n → π* Transitions: This is a lower-energy, and therefore longer-wavelength, transition of lower intensity. It involves exciting a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital.

The presence of bromine atoms, which have lone pairs of electrons, acts as an auxochromic group. These auxochromes can interact with the π system, typically causing a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to the unsubstituted indenone parent molecule.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected Wavelength (λₘₐₓ) Region |

| π → π | Conjugated aromatic ketone | 250-320 nm |

| n → π | Carbonyl group (C=O) | 380-450 nm |

Note: The predicted wavelength regions are estimates based on the electronic properties of the indenone chromophore and the expected influence of bromine substituents.

Based on the comprehensive search conducted, there is a significant lack of specific scientific literature detailing the chemical reactivity and transformation studies of This compound . The available information is limited to its identification and basic properties, without experimental data on its behavior in various chemical reactions.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on the chemical reactivity of this specific compound. Attempting to generate content for the specified sections and subsections would require speculation based on the general reactivity of similar chemical structures rather than documented research findings for this compound, which would not meet the required standard of scientific accuracy.

Further research would be needed to be published on the reactivity of this compound to fulfill this request.

Chemical Reactivity and Transformation Studies of 2,6 Dibromo 1h Inden 1 One

Transformations Involving the Bromine Substituents

Radical Reactions of C-Br Bonds

The carbon-bromine (C-Br) bonds in 2,6-dibromo-1H-inden-1-one are susceptible to homolytic cleavage, a process that involves the equal division of the bonding electrons to form radical species. youtube.comutdallas.edu This type of reaction is typically initiated by heat or ultraviolet (UV) light. youtube.com In homolytic cleavage, single-headed arrows are used to depict the movement of a single electron. utdallas.edu

The process begins with an initiation step where the bond between two bromine atoms, for instance, is broken by heat or light, generating two highly reactive bromine radicals (Br•). lumenlearning.com These radicals can then proceed to react with the this compound molecule in a propagation step. lumenlearning.com A bromine radical can abstract a hydrogen atom or, more relevantly to this structure, participate in reactions that cleave the C-Br bond, leading to the formation of an indenone radical. lumenlearning.comucr.edu

Radical reactions are characterized by a chain reaction mechanism involving three phases:

Initiation: The initial formation of radical species. lumenlearning.com

Propagation: The reaction of a radical with a stable molecule to form a new radical. lumenlearning.com

Termination: The reaction of two radical species to form a stable, non-radical product. lumenlearning.com

The stability of the resulting radical intermediate is a crucial factor in these reactions. Similar to carbocations, radical stability increases with more alkyl substituents. utdallas.edu

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The aromaticity of the benzene ring is preserved in these reactions. byjus.com The reaction mechanism generally involves two main steps:

Attack of the electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion. byjus.comlibretexts.org This is the slow, rate-determining step due to the temporary loss of aromaticity. libretexts.orglkouniv.ac.in

Deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring. This step is fast and exergonic. byjus.comlkouniv.ac.in

In this compound, the benzene moiety is substituted with a bromine atom and the fused ring system containing a carbonyl group. These substituents influence the rate and position of subsequent electrophilic attacks.

Halogens (e.g., Bromine): Are considered deactivating groups yet are ortho, para-directors. They withdraw electron density from the ring inductively, making the reaction slower than with benzene, but they direct incoming electrophiles to the positions ortho and para to themselves.

Carbonyl Group (within the indenone structure): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making electrophilic substitution more difficult. lkouniv.ac.in

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile | Typical Reagents |

|---|---|---|

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ byjus.com |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ byjus.commasterorganicchemistry.com |

| Sulfonation | SO₃ | Fuming H₂SO₄ lkouniv.ac.in |

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. While many types of rearrangements exist, such as the Beckmann or Baeyer-Villiger rearrangements, their direct application starting from this compound is not commonly documented. wiley-vch.demasterorganicchemistry.com Reactions like the benzilic acid rearrangement are specific to 1,2-diketones and would not apply here. wiley-vch.dequora.com

Tautomerism

Tautomerism is a phenomenon where two structural isomers, known as tautomers, are in rapid equilibrium and can be interconverted. quora.com The most relevant form for this compound is keto-enol tautomerism. libretexts.org This involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com

The this compound exists predominantly in the keto form. However, it can establish an equilibrium with its enol tautomer. This process can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Enolization: The carbonyl oxygen is protonated, followed by the removal of an alpha-hydrogen by a base to form the enol. libretexts.org

Base-Catalyzed Enolization: A base removes an alpha-hydrogen to form an enolate ion, which is then protonated on the oxygen atom to yield the enol.

For most simple ketones, the keto form is significantly more stable and favored at equilibrium. masterorganicchemistry.com The enol form of this compound would be 2,6-dibromo-1H-inden-1-ol. The stability of the enol can be influenced by factors such as conjugation and hydrogen bonding. masterorganicchemistry.com

Derivatization to Access Diverse Indenone Scaffolds

The this compound structure serves as a valuable starting material for synthesizing a variety of more complex indenone-based molecules. The bromine atoms and the carbonyl group are key functional handles for derivatization.

Reactions at the C-Br Bonds:

The bromine atoms can be replaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of elaborate molecular frameworks.

Reactions involving the Carbonyl Group and Adjacent Positions:

The carbonyl group and the adjacent α- and γ-positions (relative to the carbonyl) are sites for a wide range of chemical transformations. The formation of enolates or enols allows for reactions with electrophiles at the alpha-carbon. masterorganicchemistry.com

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents/Conditions | Resulting Scaffold/Modification |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted indenones |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted indenones |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted indenones |

| Nucleophilic Addition | Grignard reagents, organolithiums | Tertiary alcohols (after workup) |

| Aldol Condensation | Aldehyde/ketone, acid/base catalyst | α,β-unsaturated indenone derivatives |

These derivatization strategies highlight the utility of this compound as a versatile building block in medicinal chemistry and materials science for the synthesis of novel indenone scaffolds.

Theoretical and Computational Investigations of 2,6 Dibromo 1h Inden 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 2,6-dibromo-1H-inden-1-one at the atomic level. These methods provide insights into the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface. For this compound, this would involve defining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

Given the rigid nature of the indenone core, significant conformational flexibility is not expected. However, minor variations in the planarity of the five-membered ring and the orientation of the bromine atoms relative to the fused ring system would be assessed.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length (at C2) | ~1.88 Å |

| C-Br Bond Length (at C6) | ~1.90 Å |

| C-C Bond Lengths (Aromatic) | ~1.39 - 1.41 Å |

| C-C Bond Lengths (Cyclopentenone) | ~1.45 - 1.52 Å |

| Planarity of Indenone System | Near-planar |

Note: These are typical values for similar structures and would be precisely calculated in a dedicated DFT study.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nankai.edu.cn

For this compound, the electron-withdrawing nature of the bromine atoms and the carbonyl group is expected to influence the energies of the HOMO and LUMO. The HOMO is likely to be distributed over the π-system of the indenone core, while the LUMO may be localized around the carbonyl group and the C=C double bond of the cyclopentenone ring. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on related compounds and would be determined with precision in a specific computational analysis.

Vibrational Frequency Calculations and Spectroscopic Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure and the accuracy of the computational model. longdom.org

For this compound, characteristic vibrational modes would include the C=O stretching frequency, C-Br stretching frequencies, and various C-H and C-C stretching and bending modes within the aromatic and cyclopentenone rings.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1700 - 1730 |

| C=C Stretch (Aromatic) | 1580 - 1620 |

| C-Br Stretch | 550 - 650 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

Note: These are characteristic frequency ranges and would be calculated precisely in a dedicated study.

Computational Modeling of Reaction Mechanisms

Theoretical modeling can be employed to elucidate the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing insights into reaction feasibility and selectivity. For instance, studies on the site-selective reactions of the related 2,3-dibromo-1H-inden-1-one have utilized computational methods to understand the observed regioselectivity in cross-coupling reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While this compound is largely a rigid molecule, molecular dynamics (MD) simulations can provide insights into its dynamic behavior and subtle conformational flexibility over time. MD simulations model the movement of atoms and molecules based on classical mechanics, offering a view of how the molecule might behave in a condensed phase, such as in a solvent or interacting with a biological macromolecule. nih.gov These simulations can reveal fluctuations in bond lengths and angles and any transient conformational states that might be relevant to its reactivity or interactions.

Structure-Reactivity Relationship Studies through Computational Methods

By systematically modifying the structure of this compound in silico (for example, by changing the position or nature of the substituents) and calculating the resulting changes in electronic properties and reactivity descriptors, a quantitative structure-activity relationship (QSAR) or structure-reactivity relationship can be established. nih.gov This approach is invaluable for predicting the properties of related compounds and for the rational design of new molecules with desired characteristics. For halogenated compounds, such studies can elucidate the role of halogen bonding and other non-covalent interactions in determining their chemical and biological behavior. nih.gov

Applications in Advanced Organic Synthesis, Materials Science, and Catalysis

Building Block for Complex Organic Molecules

In the realm of organic chemistry, 2,6-dibromo-1H-inden-1-one serves as a fundamental starting material or intermediate for the synthesis of intricate molecular architectures. alfa-chemistry.comsigmaaldrich.com Its reactive sites, particularly the bromine atoms, allow for a variety of chemical transformations, enabling chemists to construct larger and more complex structures.

Synthesis of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. nih.govnih.gov The synthesis of large and structurally diverse PAHs can be a challenging endeavor. researchgate.netmun.ca However, derivatives and analogs of dibromo-indenone have been utilized as key precursors in the construction of these complex systems. Methodologies such as oxidative tandem spirocyclization and 1,2-aryl migration, as well as one-pot syntheses involving processes like 1,4-boron migration, have been developed to create a variety of extended PAHs. nih.govnih.gov These synthetic strategies often allow for the creation of novel PAH structures that were previously inaccessible. researchgate.net

Precursors for Fused Ring Systems

The indenone core of this compound is a valuable scaffold for the construction of various fused ring systems. These systems are integral to many functional organic molecules. The development of nitrogen-bridged fused-ring acceptors for organic photovoltaics, for instance, highlights the importance of creating complex, multi-ring structures. acs.org While direct use of this compound in all such syntheses is not always the case, the chemistry of related bromo-indenone derivatives provides a clear precedent for their utility in building fused-ring architectures. The ability to perform site-selective reactions on similar dibromo-indenones further expands their potential as precursors for a wide array of fused heterocyclic and carbocyclic systems.

Contributions to Materials Science

The properties of this compound and its derivatives extend beyond their role as synthetic intermediates. They are also key components in the development of advanced materials with applications in electronics, optics, and polymer science.

Development of Organic Electronic and Optoelectronic Materials

Organic electronic and optoelectronic materials are at the forefront of materials science research, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaic (OPV) cells. pageplace.detaylorfrancis.com The performance of these devices is heavily dependent on the molecular structure and electronic properties of the organic materials used. acs.org Boron-doped polycyclic aromatic hydrocarbons, which can be synthesized from precursors related to dibromo-indenones, have shown promise in organic optoelectronics, demonstrating the potential of this class of compounds in the field. nih.gov Furthermore, the broader family of indenone derivatives has been explored for the creation of materials for organic electronics, indicating the relevance of the this compound scaffold. acs.org

Applications in Photopolymerization

Photopolymerization is a process where light is used to initiate a polymerization reaction, leading to the formation of a solid polymer from a liquid monomer. This technology has applications in areas such as 3D printing and coatings. While direct evidence for the use of this compound in photopolymerization is not extensively documented in the provided results, the closely related indane-1,3-dione scaffold is recognized as a versatile building block for materials used in photopolymerization. mdpi.com This suggests that the indenone framework, in general, possesses properties that could be beneficial for such applications.

Components in Optical Sensing and Non-Linear Optical (NLO) Systems

Materials with non-linear optical (NLO) properties are crucial for a range of technologies, including optical switching and data storage. mdpi.comaps.org The development of organic molecules with significant NLO responses is an active area of research. researchgate.netresearchgate.net Indanone derivatives have been investigated for their potential in NLO systems. ossila.com Specifically, chromophores synthesized from indanone building blocks have been shown to exhibit second-order optical nonlinearities. ossila.com Furthermore, novel organic conjugated molecules synthesized via click chemistry have demonstrated potential for applications in both sensors and nonlinear optics, highlighting the broad utility of tailored organic structures in this field. mdpi.com The structural features of this compound make it a candidate for incorporation into more complex NLO-active molecules.

Role in Catalysis and Ligand Design

The indenone core is a recognized structural motif in the design of ligands for transition metal catalysts, which are pivotal in countless chemical transformations. The ability to precisely tune the electronic and steric properties of a ligand is crucial for controlling the activity and selectivity of its corresponding metal catalyst.

While direct utilization of this compound as a final ligand is uncommon, its true value lies in its role as an advanced precursor for synthesizing complex ligand architectures. The two bromine atoms on the indenone scaffold serve as versatile synthetic handles for introducing new functional groups through various cross-coupling reactions. This allows for the construction of novel, potentially multidentate ligands whose properties can be finely tuned.

For instance, indene (B144670) derivatives are known to be effective ligands in metallocene catalysts used for olefin polymerization. ut.ac.ir The properties of the resulting polymer are highly dependent on the structure of the ligand. By using this compound as a starting point, chemists can systematically replace the bromine atoms with different aryl, alkyl, or phosphine (B1218219) groups. This modular approach could lead to a library of new indenone-based ligands, each designed to impart specific characteristics to a metal center, thereby influencing the outcome of catalytic reactions such as hydrogenations, cross-couplings, or polymerizations. ut.ac.irresearchgate.net The synthesis of bis[1,2-(4-aryl-2-alkyl-1H-inden-1-yl)]ethane, for example, highlights the application of indenyl ligands in preparing catalysts for producing highly isotactic polypropylene. ut.ac.ir

Understanding the precise step-by-step pathway of a chemical reaction—its mechanism—is fundamental to optimizing reaction conditions and developing new transformations. researchgate.net Dihalogenated compounds like this compound are valuable tools, or "probes," for these mechanistic investigations, particularly in the field of transition-metal-catalyzed cross-coupling reactions. acs.org

The differential reactivity of the two bromine atoms, governed by their distinct electronic and steric environments, can provide deep insights into reaction pathways. While specific mechanistic studies employing the 2,6-dibromo isomer are not extensively documented, research on the related compound 2,3-dibromo-1H-inden-1-one offers a clear illustration of this principle. In palladium-catalyzed Suzuki-Miyaura reactions, this isomer exhibits remarkable site-selectivity. The reaction proceeds preferentially at the C3 position, which is more electron-deficient and less sterically hindered than the C2 position. researchgate.net This selectivity allows for the controlled, stepwise introduction of two different aryl groups.

By studying the factors that influence which bromine atom reacts first, researchers can elucidate the subtle electronic and steric effects that govern the catalytic cycle. The 2,6-dibromo isomer, with its unique substitution pattern, could serve as a complementary probe to dissect these mechanistic nuances in reactions where regioselectivity is key.

Synthesis of Specialty Chemicals for Research Purposes

One of the most significant applications of this compound is its function as a versatile building block for the synthesis of more complex, highly functionalized molecules intended for research. The ability to selectively functionalize the two C-Br bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for this purpose. mdpi.com

Drawing a parallel from the well-studied reactivity of 2,3-dibromo-1H-inden-1-one , one can anticipate the synthetic utility of the 2,6-isomer. Research has shown that reacting 2,3-dibromo-1H-inden-1-one with one equivalent of an arylboronic acid leads to a mono-arylated product, with the new group installed selectively at the C3 position. researchgate.net A subsequent reaction with a different arylboronic acid can then modify the C2 position, yielding a 2,3-diaryl-1H-inden-1-one with two distinct aryl substituents. researchgate.net This stepwise approach provides access to a vast array of indenone derivatives that would be difficult to synthesize through other methods. researchgate.net These resulting diaryl-indenones are themselves valuable specialty chemicals, investigated for applications such as inhibitors of DNA repair enzymes in cancer research. researchgate.net

The table below, based on the documented reactions of the 2,3-dibromo isomer, illustrates the types of specialty indenone derivatives that can be synthesized, a potential that extends to the 2,6-dibromo scaffold.

| Reactant | Boronic Acid (1 equiv.) | Catalyst/Conditions | Mono-arylated Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-dibromo-1H-inden-1-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-bromo-3-phenyl-1H-inden-1-one | 85% | researchgate.net |

| 2,3-dibromo-1H-inden-1-one | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-bromo-3-(4-methoxyphenyl)-1H-inden-1-one | 82% | researchgate.net |

| 2,3-dibromo-1H-inden-1-one | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-bromo-3-(4-fluorophenyl)-1H-inden-1-one | 88% | researchgate.net |

| 2,3-dibromo-1H-inden-1-one | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-bromo-3-(4-(trifluoromethyl)phenyl)-1H-inden-1-one | 72% | researchgate.net |

Conclusion and Future Research Directions

Summary of Current Research Advancements on 2,6-Dibromo-1H-inden-1-one

Direct and specific research detailing the synthesis and reactivity of this compound is scarce in current literature. However, significant progress has been made in the synthesis and functionalization of other brominated indenone isomers, which provides a strong foundation for future work on the 2,6-dibromo variant.

For instance, studies on the photochemical bromination of indan-1-one have shown that reaction conditions can lead to a complex mixture of products, including 2,3-dibromo-inden-1-one and 2,2-dibromoindan-1,3-dione. tubitak.gov.tr This highlights the challenge of regioselectivity in direct bromination approaches. Research on the bromination of substituted indanones, such as 5,6-dimethoxyindan-1-one, has demonstrated that the choice of reagents and conditions (e.g., Br₂ in acetic acid versus Br₂ with a base like KOH) can selectively yield different brominated products, either on the aromatic ring or the cyclopentanone (B42830) ring. nih.gov For example, the reaction of 5,6-dimethoxyindan-1-one with bromine in acetic acid produces the 2,4-dibromo compound, while using a base leads to the 4-bromo derivative. nih.gov

Furthermore, methods have been developed for synthesizing specific isomers, such as the conversion of 2,6-dibromophenol (B46663) to 4,6-dibromo-5-hydroxy-1-indanone, a saturated analogue. beilstein-journals.org These existing protocols for related brominated indenones and indanones serve as the current state-of-the-art and are crucial starting points for developing targeted syntheses of this compound.

Emerging Synthetic Strategies and Functionalization Opportunities

Modern synthetic organic chemistry offers powerful tools for constructing and modifying complex molecules, which can be applied to the synthesis and functionalization of this compound.

Emerging Synthetic Strategies:

Palladium-Catalyzed Carbonylation: Transition-metal-catalyzed reactions are at the forefront of indenone synthesis. bohrium.com Palladium-catalyzed ligand-free carbonylation of o-bromoaryl iodides with alkynes has emerged as an effective method to construct the indenone framework. bohrium.com This approach offers good functional group tolerance and could be adapted for precursors of this compound.

Rhodium-Catalyzed C-H Activation: Cascade reactions involving C-H activation are another promising avenue. Rhodium-catalyzed C-H activation provides a pathway to functionalized indenones, and this strategy could potentially be used to build the target molecule from simpler, appropriately substituted precursors. researchgate.net

Nickel-Catalyzed Larock Annulations: A highly effective method for producing indenones involves the nickel-catalyzed Larock annulation of substituted 2-formylphenyl trifluoromethanesulfonates with alkynes, which yields products with excellent regioselectivity. rsc.org

Visible-Light-Mediated Photocyclization: Innovative methods using visible light to initiate a cascade reaction between ortho-alkynylated α-bromocinnamates and molecular oxygen have been developed to produce indenones. bohrium.com

Functionalization Opportunities: The two bromine atoms on the this compound scaffold are prime handles for further molecular elaboration through cross-coupling reactions.

Site-Selective Cross-Coupling: Research on 2,3-dibromo-1H-inden-1-one has shown that site-selective Suzuki-Miyaura reactions are possible. uni-rostock.deresearchgate.net By carefully controlling the stoichiometry of the arylboronic acid, either mono- or diarylated indenones can be produced. researchgate.net This precedent is a significant opportunity for this compound, allowing for the stepwise and selective introduction of different aryl or other organic fragments at the C-2 and C-6 positions. This would enable the creation of a diverse library of complex molecules from a single, versatile building block.

Exploration of Novel Applications in Materials Science and Green Chemistry

The unique electronic and structural properties of the indenone core suggest potential applications in advanced materials, while the methods used for its synthesis are increasingly scrutinized through the lens of green chemistry.

Materials Science:

Organic Electronics: The indenone core is a component of molecules used in organic electronic devices. bohrium.com The ability to functionalize the this compound scaffold via cross-coupling reactions could allow for the synthesis of novel π-conjugated systems. By attaching different electron-donating or electron-withdrawing groups, the electronic properties (e.g., HOMO-LUMO gap) could be finely tuned for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net

Precursors to Fluorenones: Indenone derivatives can serve as precursors to fluorenones, a class of compounds with important photophysical properties. researchgate.netacs.org The synthesis of functionalized 2,6-diaryl-1H-inden-1-ones could open a pathway to novel, substituted fluorenones for materials science research.

Green Chemistry:

Safer Brominating Agents: Traditional bromination often uses molecular bromine (Br₂), which is highly toxic and hazardous. acsgcipr.org Green chemistry principles encourage the use of safer alternatives. bridgew.edu Recent research has focused on developing eco-friendly brominating reagents, such as an aqueous CaBr₂–Br₂ system or reagents generated in situ from the alkaline intermediate of bromine recovery processes. rsc.orgrsc.org These methods often operate in water, avoiding chlorinated solvents, and can be highly efficient and recyclable. rsc.org

Avoiding Hazardous Reagents: The development of green approaches aims to eliminate toxic reagents like N-bromosuccinimide (NBS) by using systems such as oxone-halide, which can be used for various halogenation and oxidation reactions. bridgew.edu Applying these sustainable methods to the synthesis of this compound would be a significant advancement.

Interdisciplinary Research Synergies and Unexplored Avenues

The versatility of the brominated indenone scaffold creates opportunities for collaboration across different scientific disciplines and opens up several unexplored research paths.

Medicinal Chemistry and Materials Science Synergy: Indanone and indenone derivatives are known for their biological activities, including potential as anticancer agents. beilstein-journals.orguni-rostock.de The this compound scaffold could be functionalized to create compounds that are both biologically active and possess interesting photophysical properties. This could lead to the development of theranostic agents, which combine therapeutic action with diagnostic imaging capabilities.

Boron-Functionalized Indenes: A largely unexplored avenue is the synthesis of boron-functionalized indenones. Boronic acids and their esters are exceptionally versatile intermediates in organic synthesis. acs.org Developing a method to synthesize a borylated version of 2-bromo-6-substituted-1H-inden-1-one (or vice-versa) would create an incredibly powerful building block for accessing a vast range of indenone derivatives through subsequent cross-coupling reactions.

Computational and Experimental Collaboration: The regioselectivity of both the initial synthesis and subsequent functionalization of polyhalogenated indenones presents a complex challenge. escholarship.org Close collaboration between computational chemists, for theoretical predictions of reactivity, and synthetic chemists, for experimental validation, will be crucial. DFT studies can help predict reaction outcomes and rationalize site-selectivity, guiding the development of more efficient and selective synthetic protocols. researchgate.net

Challenges and Perspectives in the Field of Brominated Indenone Chemistry

Despite the promising outlook, several challenges must be addressed to fully realize the potential of this compound and related compounds.

Challenges:

Regioselective Synthesis: The foremost challenge is the development of a reliable and high-yielding synthesis of this compound itself. Direct bromination methods often result in mixtures of isomers and over-brominated products, making purification difficult and yields low. tubitak.gov.trnih.gov Overcoming the challenge of controlling regioselectivity is paramount. nih.gov

Site-Selective Functionalization: While site-selectivity has been achieved for the 2,3-dibromo isomer, achieving distinct reactivity at the C-2 (vinylic) and C-6 (aromatic) positions of this compound will require careful optimization of catalysts, ligands, and reaction conditions. The inherent differences in the electronic nature of the C-Br bonds must be successfully exploited.

Sustainability: Moving away from hazardous reagents like molecular bromine and chlorinated solvents remains a persistent challenge for the broader field of bromination chemistry. acsgcipr.org Implementing and scaling up greener alternatives for industrial applications requires further innovation.

Perspectives: The field of brominated indenone chemistry is poised for significant growth. The development of robust, regioselective synthetic methods will unlock the door to a vast chemical space. As a versatile, bifunctional building block, this compound holds the promise of becoming a key intermediate in the modular synthesis of complex molecules. Future research will likely focus on leveraging modern catalytic methods to overcome current synthetic hurdles, paving the way for the exploration of novel applications in the design of next-generation pharmaceuticals, functional materials, and agrochemicals.

Q & A

Basic Research Questions

Q. How can I determine the crystal structure of 2,6-dibromo-1H-inden-1-one, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For refinement, use SHELXL (part of the SHELX suite) due to its robustness in handling small-molecule crystallography . Preprocess diffraction data with WinGX, which integrates SHELX programs and provides tools for data reduction, structure solution, and visualization . Validate anisotropic displacement parameters using ORTEP-III for graphical representation of thermal ellipsoids .

Q. What spectroscopic techniques are suitable for characterizing this compound, and how do I resolve conflicting data?

- Methodological Answer :

- NMR : Use - and -NMR to confirm bromine substitution patterns. Note that deshielding effects at C-2 and C-6 positions may overlap with neighboring protons.

- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization can validate molecular weight and isotopic patterns (e.g., / ratios).

- IR : Confirm carbonyl (C=O) stretching vibrations (~1700 cm) and C-Br stretches (500–600 cm).

- Conflict Resolution : Cross-validate using X-ray crystallography and computational methods (e.g., DFT calculations for NMR chemical shift predictions) .

Q. How should I design a synthesis protocol for this compound while ensuring safety?

- Methodological Answer :

- Bromination : Optimize reaction conditions (e.g., solvent, temperature) to minimize over-bromination. Use N-bromosuccinimide (NBS) in a controlled environment.

- Safety : Refer to GHS-compliant SDS guidelines for brominated intermediates. Implement fume hoods, chemical-resistant gloves, and emergency protocols (e.g., skin/eye wash stations) to handle bromine vapors and reactive byproducts .

Advanced Research Questions

Q. How can I resolve discrepancies in crystallographic data for this compound, such as anomalous thermal parameters or twinning?

- Methodological Answer :

- Twinning : Use SHELXD for twin law identification and SHELXL for twin refinement. Adjust HKLF 5 instructions to model twinning ratios .

- Thermal Parameters : Check for disorder using Olex2 or PLATON. Apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement of anisotropic displacement ellipsoids .

- Validation : Cross-check with CIF validation tools (e.g., checkCIF) to identify outliers in bond lengths/angles .

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Suzuki-Miyaura couplings.

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction conditions .

- Experimental Validation : Compare computational predictions with kinetic studies (e.g., monitoring reaction progress via HPLC).

Q. How can I address low reproducibility in synthetic yields of this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to screen variables (e.g., catalyst loading, temperature). Analyze via response surface methodology (RSM) to identify critical factors.

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.

- Byproduct Analysis : Use LC-MS/MS to detect trace impurities affecting yields .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :

- Multivariate Analysis : Apply PCA (Principal Component Analysis) or PLS (Partial Least Squares) to correlate substituent effects (e.g., Hammett constants) with bioactivity.

- Machine Learning : Train random forest or neural network models on datasets of physicochemical properties (e.g., logP, polar surface area) and biological endpoints.

- Validation : Use k-fold cross-validation to assess model robustness .

Methodological Frameworks

Q. How can I apply the FINER criteria to formulate research questions on this compound?

- Methodological Answer :

- Feasible : Ensure access to bromination reagents and crystallography facilities.

- Interesting : Focus on underexplored applications (e.g., photodynamic therapy).

- Novel : Investigate non-covalent interactions (e.g., halogen bonding) in crystal packing.

- Ethical : Adhere to waste disposal protocols for brominated waste.

- Relevant : Align with trends in organobromine chemistry for medicinal chemistry .

Q. What strategies ensure methodological rigor in studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.